1-Bromo-2-fluoro-4-methoxy-3-methylbenzene
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Overview
Description
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of a methoxy-methylbenzene derivative. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron(III) bromide. The fluorination step can be achieved using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-fluoro-4-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups can affect the compound’s electronic properties, altering its behavior in chemical reactions.
Comparison with Similar Compounds
- 1-Bromo-2-fluoro-4-methoxybenzene
- 1-Bromo-3-fluoro-4-methoxy-2-methylbenzene
- 2-Bromo-4-fluoro-1-methylbenzene
Uniqueness: 1-Bromo-2-fluoro-4-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for unique halogen bonding interactions, while the methoxy and methyl groups influence the compound’s electronic characteristics.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDZYIKNNRUBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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